Cas no 14375-45-2 ((±)-Abscisic acid)
(±)-Abscisic acid Chemical and Physical Properties
Names and Identifiers
-
- (2Z,4E)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
- TIMTEC-BB SBB003072
- (2-CIS,4-TRANS)-5-(1-HYDROXY-2,6,6-TRIMETHYL-4-OXO-2-CYCLOHEXEN-1-YL)-3-METHYL-2,4-PENTADIENOIC ACID
- (+/-)-2-CIS-4-TRANS-ABSCISIC ACID
- 2-CIS,4-TRANS-ABSCISIC ACID
- 5-[1-HYDROXY-2,6,6-TRIMETHYL-4-OXOCYCLOHEX-2-EN-1-YL]-3-METHYL-[2Z,4E]-PENTADIENOIC ACID
- (+/-)-ABSCISIC ACID
- ABSCISIC ACID
- 2-(cis),4-(trans)-Abscisic acid
- Abscisic Acid (Synthetic)
- (±)-Abscisic acid
- (-)-Abscisic acid
- (‘±)-Abscisic acid
- ABA
- AbscisinⅡ
- DL-Abscisic acid
- (±)-cis,trans-ABA
- Abscicic acid(ABA)
- Abscisic acid,S-ABA
- ABSCISIC ACID, (+/-)-
- 扑草净原药除草剂生产厂家行情价格
- (RS)-Abscisic acid
- Abscisinsaeure
- Abszisinsaeure
- acido abscisico
- acide abscissique
- 2-cis-abscisic acid
- (+/-)-(cis,Trans)-abscisic acid
- (+)-Abscisic acid
- Dormin
- JLIDBLDQVAYHNE-LXGGSRJLSA-N
- ABSCISIC ACID (cis,trans; +/-)
- (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-enyl)-3-methylpenta-2,4-d ienoic acid
- (+)-cis,
- CHEMBL379808
- NCGC00091094-02
- (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxo-1-cyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
- NCGC00017240-05
- Q27109429
- 21293-29-8
- PBI-57
- BSPBio_002916
- NCGC00091094-03
- AS-74552
- CCG-38879
- DTXCID9010604
- Abscisic acid (+/-)-cis,trans-form [MI]
- DTXSID1030604
- (+/-)-Aba
- AKOS037647713
- CS-0022821
- Pharmakon1600-01502234
- (S)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
- 2-cis,4-trans-Abscisic acid, synthetic, 98%
- 14375-45-2
- NSC-759648
- 2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-,(2Z,4E)-
- NCGC00017240-04
- SPECTRUM1502234
- NCGC00091094-01
- 2,4-pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (2Z,4E)-
- AKOS015903032
- ( inverted exclamation markA)-Abscisic acid
- (+/-)-(2Z,4E)-abscisic acid
- Abscisic acid, (+/-)-(2Z,4E)-
- MFCD00075619
- NSC759648
- UNII-3B18Y5RNGK
- CHEBI:62431
- GTPL10362
- NCGC00017240-06
- Tox21_201137
- CHEBI:22152
- NCGC00258689-01
- 13F617B4-6D52-4DAF-ADA1-A7FE2B84E828
- (2Z)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
- SDCCGMLS-0066860.P001
- NCGC00017240-07
- (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
- HY-N2549
- A0792
- NCGC00091094-04
- MFCD00066545
- HMS1921N10
- (4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
- AC-34824
- 5-[(1S)-1-HYDROXY-2,6,6-TRIMETHYL-4-OXO-2-CYCLOHEXEN-1-YL]-3-METHYL-2Z,4E-PENTADIENOIC ACID
- (+/-)-Abscisic acid, BioReagent, plant cell culture tested, >=98.5% (HPLC)
- NCGC00017240-02
- Spectrum5_000342
- 3B18Y5RNGK
- NCGC00017240-03
- CAS-14375-45-2
- J-007868
- ABA Storage Solution
- Abscisic acid; ABSCISIC ACID; (+/-)-Abscisic acid; Dormin; (RS)-Abscisic acid
- 1ST24054
-
- MDL: MFCD00075619
- Inchi: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-
- InChI Key: JLIDBLDQVAYHNE-LXGGSRJLSA-N
- SMILES: OC1(/C=C/C(=C\C(=O)O)/C)C(C)=CC(CC1(C)C)=O
- BRN: 4142666
Computed Properties
- Exact Mass: 264.13600
- Monoisotopic Mass: 264.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.6
- Topological Polar Surface Area: 74.6
- Molecular Weight: 264.32
Experimental Properties
- Color/Form: Powder
- Density: 1.1930
- Melting Point: 186-188 °C (lit.)
- Boiling Point: 458.74 ℃ at 760 mmHg
- Flash Point: 120°C
- Solubility: methanol: 50 mg/mL, may be clear to slightly hazy
- PSA: 74.60000
- LogP: 2.24990
- Merck: 11
- Sublimation Point: 120 ºC
- Sensitiveness: Light Sensitive
- Solubility: Soluble in sodium bicarbonate solution, chloroform, acetone, diethyl ether and ethyl acetate, slightly soluble in benzene and petroleum ether.
(±)-Abscisic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:8-10
- Storage Condition:0-10°C
- Safety Term:S24/25
(±)-Abscisic acid Pricemore >>
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| Fluorochem | M01281-250mg |
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14375-45-2 | >99% | 250mg |
£303.00 | 2022-02-28 | |
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cis,trans-Abscisic Acid |
14375-45-2 | >99% | 1g |
£666.00 | 2022-02-28 | |
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(±)-Abscisic acid |
14375-45-2 | ≥98% | 100mg |
¥490元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BT862169-25mg |
(±)-Abscisic acid |
14375-45-2 | ≥98% | 25mg |
¥150元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TA1049-100mg |
(±)-Abscisic acid |
14375-45-2 | ≥99% | 100mg |
¥280元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TA1049-25mg |
(±)-Abscisic acid |
14375-45-2 | ≥99% | 25mg |
¥85元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TA1126-100mg |
(±)-Abscisic acid |
14375-45-2 | ≥98% | 100mg |
¥190元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TA1126-1g |
(±)-Abscisic acid |
14375-45-2 | ≥98% | 1g |
¥1050元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | TA1126-25mg |
(±)-Abscisic acid |
14375-45-2 | ≥98% | 25mg |
¥60元 | 2023-09-15 | |
| Chemenu | CM329330-50g |
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid |
14375-45-2 | 95%+ | 50g |
$3680 | 2021-08-18 |
(±)-Abscisic acid Suppliers
(±)-Abscisic acid Related Literature
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Igor Jerkovi?,Piotr Marek Ku? RSC Adv. 2014 4 31710
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Maria Angela Bacigalupo,A. Ius,G. Meroni,G. Grassi,A. Moschella Analyst 1998 123 731
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Jieyu Yan,Xinxin Xu,Liqiang Liu,Shanshan Song,Hua Kuang,Chuanlai Xu,Xiaoling Wu New J. Chem. 2022 46 17995
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Jieyu Yan,Xinxin Xu,Liqiang Liu,Shanshan Song,Hua Kuang,Chuanlai Xu,Xiaoling Wu New J. Chem. 2022 46 17995
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Timothy R. Smith,Andrew J. Clark,Guy J. Clarkson,Paul C. Taylor,Andrew Marsh Org. Biomol. Chem. 2006 4 4186
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Abscisic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Abscisic acids and derivatives
- Natural Products and Extracts Natural Pigments Plant Tissue Extraction
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on (±)-Abscisic acid
Exploring the Versatility of (±)-Abscisic Acid (CAS No. 14375-45-2) in Plant Science and Beyond
(±)-Abscisic acid (CAS No. 14375-45-2), often abbreviated as ABA, is a pivotal plant hormone that plays a crucial role in various physiological processes. This naturally occurring compound is renowned for its ability to regulate plant growth, stress responses, and developmental transitions. As researchers delve deeper into its mechanisms, (±)-abscisic acid has emerged as a focal point in agricultural biotechnology, environmental science, and even pharmaceutical research.
The chemical structure of (±)-abscisic acid features a sesquiterpenoid backbone, which is responsible for its bioactive properties. Its racemic form, denoted by the (±) prefix, indicates the presence of both enantiomers, each contributing to its diverse biological activities. This unique characteristic makes ABA a versatile tool for studying plant responses to abiotic stresses such as drought, salinity, and extreme temperatures—topics that are increasingly relevant in the face of climate change.
One of the most compelling applications of (±)-abscisic acid lies in its role as a drought stress hormone. Farmers and agronomists are particularly interested in how ABA can be harnessed to improve crop resilience. With water scarcity becoming a global concern, the ability of (±)-abscisic acid to induce stomatal closure and reduce water loss has positioned it as a potential game-changer in sustainable agriculture. Researchers are actively exploring ABA-based formulations to enhance drought tolerance in staple crops like wheat, rice, and maize.
Beyond agriculture, (±)-abscisic acid has garnered attention in the field of plant biotechnology. Genetic engineers are manipulating ABA biosynthesis pathways to develop genetically modified organisms (GMOs) with improved stress tolerance. This approach aligns with the growing demand for crops that can thrive in marginal environments, a pressing need as arable land diminishes due to urbanization and soil degradation.
The pharmaceutical potential of (±)-abscisic acid is another exciting frontier. Recent studies suggest that ABA may have anti-inflammatory and immunomodulatory effects in mammalian systems. This has sparked interest in its potential therapeutic applications, particularly in metabolic disorders and autoimmune diseases. While this research is still in its early stages, the cross-kingdom activity of (±)-abscisic acid opens up fascinating possibilities for drug development.
From a commercial perspective, the market for (±)-abscisic acid is experiencing steady growth. The compound is available in various purity grades, ranging from technical grade for agricultural use to high-purity standards for research applications. Suppliers often provide ABA in powder or solution form, catering to different experimental and industrial needs. The increasing adoption of plant growth regulators in precision agriculture is expected to drive further demand for (±)-abscisic acid products.
Quality control is paramount when working with (±)-abscisic acid. Analytical techniques such as HPLC and mass spectrometry are routinely employed to verify the purity and concentration of ABA preparations. Researchers should pay particular attention to storage conditions, as (±)-abscisic acid is sensitive to light and temperature fluctuations. Proper handling ensures the stability and bioactivity of this valuable compound.
The ecological profile of (±)-abscisic acid is generally favorable, as it is a naturally occurring substance that degrades relatively quickly in the environment. This characteristic makes it an attractive alternative to synthetic plant growth regulators with potentially greater environmental persistence. However, as with any bioactive compound, appropriate application rates and timing must be observed to maximize efficacy while minimizing unintended ecological impacts.
Looking ahead, the future of (±)-abscisic acid research appears bright. Emerging technologies such as CRISPR gene editing are being employed to fine-tune ABA signaling pathways in plants. Additionally, nanotechnology approaches are being explored to develop more efficient delivery systems for ABA in agricultural settings. These innovations promise to unlock new applications for this remarkable plant hormone.
For researchers entering this field, understanding the biosynthesis of abscisic acid and its signal transduction mechanisms is essential. The compound's interaction with other plant hormones creates complex regulatory networks that influence everything from seed dormancy to fruit ripening. Contemporary studies are particularly focused on how (±)-abscisic acid coordinates with other signaling molecules to orchestrate plant responses to environmental challenges.
In conclusion, (±)-abscisic acid (CAS No. 14375-45-2) stands as a molecule of immense biological and practical significance. Its multifaceted roles in plant physiology, combined with its potential applications in agriculture and medicine, make it a subject of enduring scientific interest. As global challenges like food security and climate change intensify, the study and application of ABA will likely become even more critical in developing sustainable solutions for the future.
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